GSK-2586881 is a recombinant human angiotensin-converting enzyme 2, developed primarily for the treatment of pulmonary arterial hypertension. This compound aims to address the impaired activity of angiotensin-converting enzyme type 2 in patients suffering from this condition. The clinical studies conducted thus far have focused on evaluating its safety, tolerability, and potential effects on cardiopulmonary hemodynamics in individuals with pulmonary arterial hypertension.
GSK-2586881 was developed by GlaxoSmithKline and classified as a therapeutic agent targeting the renin-angiotensin system. It is specifically designed to enhance the activity of angiotensin-converting enzyme 2, which plays a crucial role in regulating blood pressure and fluid balance. The compound has been evaluated in several clinical trials, including a Phase IIa study that assessed its pharmacokinetics and pharmacodynamics in patients with pulmonary arterial hypertension .
The synthesis of GSK-2586881 involves recombinant DNA technology to produce the angiotensin-converting enzyme 2 protein. This process typically includes:
The purification process must be meticulously controlled to maintain the functional integrity of the recombinant protein. Analytical methods such as mass spectrometry and high-performance liquid chromatography are often employed to confirm the identity and purity of GSK-2586881.
GSK-2586881 consists of a single polypeptide chain that mimics the natural angiotensin-converting enzyme 2 structure. Its molecular weight is approximately 100 kDa, which is typical for glycosylated proteins. The structure features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its interaction with substrates like angiotensin II.
GSK-2586881 primarily functions by catalyzing the conversion of angiotensin II into angiotensin (1-7) and angiotensin (1-5), which are vasodilatory peptides. This reaction plays a significant role in modulating blood pressure and vascular tone.
The enzymatic activity can be quantified using substrate turnover assays, which measure the rate at which angiotensin II is converted to its metabolites in vitro. These assays help establish the efficacy of GSK-2586881 as a therapeutic agent.
The mechanism of action of GSK-2586881 involves:
Data from clinical trials indicate that while GSK-2586881 did not show consistent acute vasodilatory responses, it effectively reduced levels of angiotensin II in plasma .
GSK-2586881 is typically presented as a sterile solution for intravenous administration. Its physical properties include:
Chemical properties include:
Relevant analyses include stability studies under various conditions to ensure efficacy during storage and administration.
GSK-2586881 has potential applications in:
Ongoing studies aim to further elucidate its long-term benefits and potential applications beyond pulmonary arterial hypertension, including other cardiovascular conditions where angiotensin-converting enzyme 2 activity may be beneficial .
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and pulmonary homeostasis, traditionally characterized by the ACE/Angiotensin II (Ang II)/Angiotensin II Type 1 Receptor (AT1R) axis, which promotes vasoconstriction, inflammation, fibrosis, and oxidative stress. Counterbalancing this is the ACE2/Angiotensin-(1-7) (Ang 1-7)/Mas receptor (MasR) axis, where ACE2—a transmembrane monocarboxypeptidase—catalyzes the conversion of Ang II to Ang 1-7. This heptapeptide ligand activates MasR, triggering vasodilatory, anti-fibrotic, and anti-inflammatory responses [5] [9]. ACE2 also hydrolyzes Ang I to Ang 1-9, which acts via AT2R to exert protective effects. Thus, ACE2 serves as a central regulatory node that degrades the pathological peptide Ang II while generating cardiopulmonary protective peptides [5] [3].
Table 1: Key RAS Axes and Their Physiological Roles
Axis | Key Components | Primary Actions | Pathological Effects When Dysregulated |
---|---|---|---|
ACE/Ang II/AT1R | ACE, Ang II, AT1R | Vasoconstriction, inflammation, fibrosis | Hypertension, ARDS, cardiac remodeling |
ACE2/Ang 1-7/MasR | ACE2, Ang 1-7, MasR | Vasodilation, anti-inflammation, anti-fibrosis | Impaired organ protection |
ACE2/Ang 1-9/AT2R | ACE2, Ang 1-9, AT2R | Cardioprotection, organ repair | Reduced tissue resilience |
The equilibrium between these axes is critical. Under physiological conditions, ACE2 maintains RAS homeostasis by limiting Ang II accumulation and promoting Ang 1-7 signaling. However, in diseases like hypertension or acute respiratory distress syndrome (ARDS), ACE2 downregulation disrupts this balance, leading to unchecked Ang II/AT1R dominance [3] [5].
Pathological ACE2 deficiency arises through multiple mechanisms:
This deficiency creates a self-amplifying pathological loop: Unopposed Ang II signaling drives inflammation, endothelial dysfunction, and tissue fibrosis, further suppressing ACE2 expression. In ARDS, lung ACE2 activity decreases by >80%, correlating with elevated Ang II levels and severe hypoxemia [3] [6]. Similarly, heart failure models show ACE2 loss accelerates ventricular remodeling [5]. Exogenous ACE2 supplementation aims to restore enzymatic capacity, breaking this cycle by:
GSK-2586881 (also known as APN01 or alunacedase alfa) is a purified recombinant human ACE2 (rhACE2) protein produced via Chinese Hamster Ovary (CHO) cell expression. Its 805-amino acid structure mirrors the native human ACE2 ectodomain, preserving catalytic activity while enabling intravenous administration [10] [6]. As a soluble enzyme, it exerts effects via:
Table 2: Pharmacodynamic Effects of GSK-2586881 in Clinical Trials
Study Population | Dose | Key RAS Peptide Changes | Functional Outcomes |
---|---|---|---|
Healthy Volunteers | 0.8 mg/kg IV | ↓ Ang II (85–90%); ↑ Ang 1-7 (6–8 fold) | No significant hemodynamic changes |
ARDS Patients (Phase II) | 0.4 mg/kg IV BID | ↓ Ang II; ↑ Ang 1-7, ↑ Ang 1-5 (48h duration) | Trend toward ↓ IL-6; ↑ Surfactant Protein D |
PAH Patients | 0.1–0.8 mg/kg IV | Sustained ↓ Ang II; ↑ Ang 1-7 | No acute hemodynamic changes |
In preclinical ARDS models, rhACE2 attenuated lung injury by normalizing the ACE/ACE2 ratio and reducing pulmonary Ang II [3] [6]. In human trials, GSK-2586881 demonstrated target engagement within minutes:
Despite these pharmacodynamic effects, GSK-2586881 did not consistently improve acute physiological endpoints like pulmonary vascular resistance in pulmonary arterial hypertension (PAH) or hypoxemia in ARDS in initial trials [4] [8]. This highlights the distinction between molecular target engagement and therapeutic efficacy, potentially reflecting the complexity of RAS dysregulation in advanced disease or the need for chronic dosing to impact vascular remodeling [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7